molecular formula C12H14N2 B3059162 4-Amino-8-ethyl-2-methylquinoline CAS No. 948293-61-6

4-Amino-8-ethyl-2-methylquinoline

Cat. No.: B3059162
CAS No.: 948293-61-6
M. Wt: 186.25 g/mol
InChI Key: ULGBQMQLJUEBRY-UHFFFAOYSA-N
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Description

4-Amino-8-ethyl-2-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with amino, ethyl, and methyl substituents at positions 4, 8, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Amino-8-ethyl-2-methylquinoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Metal hydrides, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Biological Activity

4-Amino-8-ethyl-2-methylquinoline is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This compound's unique structure, characterized by an amino group at the 4-position and ethyl and methyl substituents at the 8 and 2 positions, respectively, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C12H14N2
  • Molecular Weight : Approximately 186.25 g/mol
  • Structural Features : The presence of an amino group enhances its interaction with biological targets, while the ethyl and methyl groups influence its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones comparable to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2022
Escherichia coli1820
Klebsiella pneumoniae1921

These results suggest that this quinoline derivative could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro assays have shown that the compound can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammation .

Anticancer Properties

Recent investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cell lines. The compound has been shown to interact with cellular pathways associated with cancer progression, including the modulation of apoptosis-related proteins.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)10

These findings indicate that further research could elucidate its mechanism of action as a potential anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.
  • DNA Interaction : Similar to other quinolines, it may bind to DNA or RNA, disrupting nucleic acid synthesis in pathogens or cancer cells.
  • Receptor Modulation : It may act on various receptors involved in inflammation and cancer progression, leading to reduced cellular proliferation and increased apoptosis .

Case Studies

  • Study on Antibacterial Activity : A study published in Acta Pharmaceutica evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound showed promising results against resistant strains of Pseudomonas aeruginosa, highlighting its potential as a novel antibiotic .
  • Anti-inflammatory Research : In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in inflammatory markers compared to untreated controls .
  • Anticancer Investigation : A recent study focused on the effects of this compound on breast cancer cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

8-ethyl-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBQMQLJUEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589056
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-61-6
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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